molecular formula C8H8BrI B8178426 3-Bromophenethyl iodide

3-Bromophenethyl iodide

Cat. No.: B8178426
M. Wt: 310.96 g/mol
InChI Key: PPUWJARVNQFKBS-UHFFFAOYSA-N
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Description

3-Bromophenethyl iodide is an organic compound with the molecular formula C8H8BrI It is a halogenated derivative of phenethyl iodide, characterized by the presence of both bromine and iodine atoms attached to the phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenethyl iodide typically involves the halogenation of phenethyl iodide. One common method is the bromination of phenethyl iodide using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenethyl iodide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding brominated phenylacetic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 3-Bromophenethyl alcohol or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Products include 3-azidophenethyl iodide, 3-thiocyanatophenethyl iodide, and 3-methoxyphenethyl iodide.

    Oxidation: Products include 3-bromophenylacetic acid and other oxidized derivatives.

    Reduction: Products include 3-Bromophenethyl alcohol and other reduced derivatives.

Scientific Research Applications

3-Bromophenethyl iodide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of halogenated compounds’ effects on cellular processes.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of halogenated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromophenethyl iodide involves its interaction with various molecular targets and pathways. The presence of halogen atoms in the compound can influence its reactivity and interaction with biological molecules. For example, the bromine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and enzymes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

    3-Chlorophenethyl iodide: Similar in structure but with a chlorine atom instead of bromine.

    3-Fluorophenethyl iodide: Contains a fluorine atom instead of bromine.

    3-Iodophenethyl iodide: Contains an additional iodine atom instead of bromine.

Uniqueness: 3-Bromophenethyl iodide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(2-iodoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUWJARVNQFKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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